molecular formula C12H12O2 B8433954 Methyl 2-(2-ethynylphenyl)propanoate

Methyl 2-(2-ethynylphenyl)propanoate

Cat. No. B8433954
M. Wt: 188.22 g/mol
InChI Key: XDYJKCOEELKWPJ-UHFFFAOYSA-N
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Patent
US09012461B2

Procedure details

A solution of TBAF (1 M solution in THF; 2.28 mL, 2.28 mmol) was added to a solution of methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)propanoate (I50) (0.297 g, 1.14 mmol) in THF (10 mL) at 0° C. The reaction was stirred for 50 minutes at 0° C. then concentrated under reduced pressure and the residue taken up in EtOAc (20 mL). The organic solution was washed with saturated NaHCO3 (20 mL), water (20 mL) and dried over Na2SO4. The solvent was removed in vacuo to yield a brown oily residue. The oil was purified using column chromatography on silica gel (0-5% EtOAc in cyclohexane) to afford the title compound (I51) (0.192 g, 89%) as a pale yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.53-7.48 (m, 1H), 7.36-7.28 (m, 2H), 7.24-7.20 (m, 1H), 4.31 (q, J=7.2 Hz, 1H), 3.67 (s, 3H), 3.28 (s, 1H), 1.50 (d, J=7.2 Hz, 3H).
Name
Quantity
2.28 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)propanoate
Quantity
0.297 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C[Si]([C:23]#[C:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]([CH3:36])[C:32]([O:34][CH3:35])=[O:33])(C)C>C1COCC1>[C:24]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]([CH3:36])[C:32]([O:34][CH3:35])=[O:33])#[CH:23] |f:0.1|

Inputs

Step One
Name
Quantity
2.28 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)propanoate
Quantity
0.297 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(C=CC=C1)C(C(=O)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 50 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
WASH
Type
WASH
Details
The organic solution was washed with saturated NaHCO3 (20 mL), water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown oily residue
CUSTOM
Type
CUSTOM
Details
The oil was purified

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.192 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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